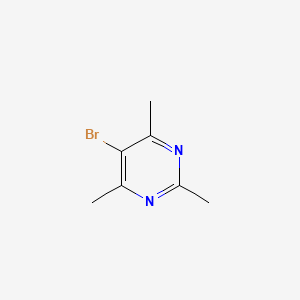

5-Bromo-2,4,6-trimethylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Science

The pyrimidine nucleus is a ubiquitous motif in the natural world and synthetic chemistry. It forms the structural core of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids, DNA and RNA. wikipedia.org This inherent biological relevance has propelled pyrimidine derivatives to the forefront of medicinal chemistry research. The pyrimidine scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Consequently, pyrimidines exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov Their ability to interact with a wide range of biological targets makes them a versatile template for the design and development of new therapeutic agents. nih.govontosight.ai

Role of Halogenation in Modulating Pyrimidine Reactivity

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool for modifying the chemical and physical properties of organic compounds, including pyrimidines. The presence of a halogen atom can significantly alter the electron distribution within the pyrimidine ring, thereby influencing its reactivity. ontosight.ai Halogenated pyrimidines are key intermediates in organic synthesis, primarily due to their participation in a variety of cross-coupling reactions.

The carbon-halogen bond can be selectively activated by transition metal catalysts, such as palladium complexes, to form new carbon-carbon and carbon-heteroatom bonds. This has made halogenated pyrimidines valuable building blocks for the construction of more complex molecules with desired functionalities. Furthermore, the introduction of halogens can impact the biological activity of pyrimidine derivatives, potentially enhancing their therapeutic efficacy or altering their metabolic stability. nih.gov

Specific Research Focus on 5-Bromo-2,4,6-trimethylpyrimidine within Heterocyclic Chemistry

While extensive research on many other halogenated pyrimidines is readily available, detailed studies specifically on this compound are limited in publicly accessible scientific literature. chemsrc.com However, based on the established principles of heterocyclic chemistry, its synthesis, properties, and reactivity can be inferred. The primary interest in this compound lies in its potential as a synthetic intermediate. The bromo substituent can be readily displaced or utilized in cross-coupling reactions to introduce a wide array of functional groups, making it a potentially valuable tool for the synthesis of novel and diverse pyrimidine derivatives.

A plausible synthetic route to this compound would involve the direct bromination of 2,4,6-trimethylpyrimidine (B372508). Reagents such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent are commonly used for the bromination of electron-rich aromatic and heteroaromatic compounds. Given the electron-donating nature of the three methyl groups, the 5-position of the 2,4,6-trimethylpyrimidine ring is activated towards electrophilic attack, making direct bromination a feasible approach.

The reactivity of this compound is expected to be dominated by the chemistry of the carbon-bromine bond. It would likely undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, at the 5-position of the pyrimidine ring. Such transformations are fundamental in the construction of complex molecules for materials science and medicinal chemistry applications.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Appearance | Likely a solid at room temperature |

Predicted Spectroscopic Data of this compound

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | Signals corresponding to the methyl protons. |

| ¹³C NMR | Signals for the pyrimidine ring carbons and the methyl carbons. The carbon bearing the bromine atom would be shifted accordingly. |

Further research is necessary to fully elucidate the synthesis, properties, and reactivity of this compound and to explore its potential applications in the broader context of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4,6-trimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-7(8)5(2)10-6(3)9-4/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUOPXBELNUDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300220 | |

| Record name | 5-Bromo-2,4,6-trimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260671-15-5 | |

| Record name | 5-Bromo-2,4,6-trimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4,6-trimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 5 Bromo 2,4,6 Trimethylpyrimidine

Nucleophilic Substitution Reactions at the C-5 Bromine

The C-5 bromine atom of 5-Bromo-2,4,6-trimethylpyrimidine is subject to nucleophilic substitution, a reaction class of fundamental importance in the functionalization of heteroaromatic systems. The inherent electron-deficient nature of the pyrimidine (B1678525) ring facilitates these reactions.

General Mechanisms of Nucleophilic Aromatic Substitution on Halopyrimidines (SNAr)

Nucleophilic aromatic substitution (SNAr) is the predominant mechanism for the reaction of nucleophiles with halopyrimidines. This process is distinct from SN1 and SN2 reactions and typically proceeds via a two-step addition-elimination sequence.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the pyrimidine ring play a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the pyrimidine ring is restored.

The reactivity of halogens in SNAr reactions on pyrimidine rings generally follows the order F > Cl > Br > I. The position of the halogen on the pyrimidine ring also significantly influences its reactivity towards nucleophilic attack, with the general order being C4/C6 > C2 > C5. rsc.org This indicates that the C-5 position is the least activated towards SNAr, which can be attributed to the less effective delocalization of the negative charge in the Meisenheimer intermediate compared to when the attack occurs at other positions. However, the presence of three electron-donating methyl groups in this compound further deactivates the ring towards traditional SNAr reactions, often necessitating catalyzed or more forcing reaction conditions.

Amination Reactions

The introduction of amino groups onto the pyrimidine core is a common strategy in medicinal chemistry. This can be achieved through various amination protocols.

While challenging due to the lower reactivity of the C-5 position, transition-metal-free amination of 5-bromopyrimidines can be achieved under certain conditions. These methods often require high temperatures and strong bases to proceed. researchgate.net Alternative strategies are being developed to circumvent the need for transition metals, including the use of solvated electrons to activate aryl halides for C-N bond formation. nih.gov These newer methods aim to provide more sustainable and cost-effective routes for the synthesis of aminopyrimidines. nih.govresearchgate.net For instance, amination of some heteroaryl chlorides has been demonstrated in green solvents like water with a base such as potassium fluoride, offering an environmentally benign alternative to palladium-catalyzed processes. researchgate.net

To overcome the limitations of traditional methods, copper-catalyzed amination reactions have emerged as a powerful tool. A notable example is the use of a Cu(II)/PTABS (phthalic acid monobutyl ester) catalytic system, which has been shown to be highly effective for the chemoselective amination of halopyrimidines. acs.orgorganic-chemistry.orgacs.org This system operates through a coordination/activation mechanism and demonstrates excellent functional group tolerance and selectivity. acs.orgfigshare.com In di-halogenated pyrimidines, this method can selectively promote amination at one position over another, even overriding the inherent reactivity patterns of the C-X bonds. acs.orgorganic-chemistry.org For instance, this protocol has been successfully applied to the amination of 5-bromo-2-chloropyrimidine (B32469), showcasing its potential for regioselective synthesis. acs.org

Table 1: Examples of Cu(II)/PTABS-Promoted Amination of Halopyrimidines

| Substrate | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-5-bromopyrimidine | >90% | acs.org |

| 5-Fluoro-2-iodopyrimidine | Pyrrolidine | 5-Fluoro-2-(pyrrolidin-1-yl)pyrimidine | Good to Excellent | acs.org |

Reactions with Other Nucleophiles

Besides amines, the C-5 bromine of this compound can potentially be displaced by other nucleophiles such as alkoxides, thiolates, and carbanions. These reactions would also proceed via the SNAr mechanism. For example, studies on related trisulfanyl-substituted pyrimidines have shown selective substitution with various secondary cyclic amines. researchgate.net This highlights the feasibility of nucleophilic substitution on the pyrimidine ring with a range of nucleophiles, suggesting that similar transformations could be applied to this compound, likely requiring specific catalytic conditions to achieve good yields, especially given the deactivating effect of the methyl groups.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halopyrimidines. The C-Br bond in this compound serves as an excellent electrophilic partner in these transformations.

The general order of reactivity for halides in palladium-catalyzed cross-coupling is I > Br > Cl > F. Therefore, the bromo-substituent at the C-5 position is well-suited for these reactions. illinois.edu

A variety of cross-coupling reactions can be envisaged for this compound, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. illinois.edunih.gov It is a highly versatile method for forming C-C bonds and has been extensively used for the synthesis of biaryl and heteroaryl-aryl compounds. nih.govmdpi.com Both palladium and, more recently, nickel catalysts have been employed for the Suzuki-Miyaura coupling of bromopyrimidines. acs.org Studies on 5-bromopyrimidine (B23866) have shown successful coupling with various aryl and heteroaryl boronic acids. illinois.eduacs.org

Sonogashira Coupling: This reaction couples the bromopyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is the most common method for the synthesis of arylalkynes and has been successfully applied to 5-bromopyrimidine to produce 5-alkynylpyrimidines. researchgate.netrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful alternative to classical nucleophilic substitution for the formation of C-N bonds. wikipedia.org It couples the bromopyrimidine with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com This method is known for its broad substrate scope and functional group tolerance. libretexts.org

Table 2: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Na₂CO₃) | illinois.edumdpi.com |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | wikipedia.orgrsc.org |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd(0) or Pd(II) catalyst, Phosphine Ligand (e.g., BINAP, dppf), Base (e.g., NaOtBu) | wikipedia.orglibretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions

There is currently no available data in the scientific literature regarding the use of this compound as a substrate in palladium-catalyzed cross-coupling reactions. This includes the following specific, widely-used methods:

Mechanistic Aspects of Transition Metal-Catalyzed Processes

Given the absence of reported reactions, there is consequently no information on the mechanistic aspects of transition metal-catalyzed processes involving this compound. The influence of the three methyl groups on the pyrimidine ring on key catalytic steps such as oxidative addition, transmetalation, and reductive elimination remains uninvestigated.

Electrophilic Substitution Reactions

Similarly, the behavior of this compound in electrophilic substitution reactions is not documented.

Electrophilic Alkylation of Arenes with Halopyrimidines:While the parent 5-bromopyrimidine can act as an electrophile in acid-catalyzed alkylations of electron-rich arenes, there are no reports of this compound being used in this capacity.

The lack of data for this specific compound highlights a niche area for potential future research in synthetic methodology and heterocyclic chemistry. The electronic and steric effects of the three methyl groups on the pyrimidine core could offer unique reactivity and selectivity profiles compared to simpler, unsubstituted bromopyrimidines.

Regioselectivity Considerations in Electrophilic Attack

The pyrimidine ring is inherently electron-deficient, rendering it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). The presence of three activating methyl groups at the 2, 4, and 6 positions somewhat mitigates this deactivation. However, the strong electron-withdrawing effect of the nitrogen atoms and the bromo substituent at the 5-position significantly influences the regioselectivity of any potential electrophilic attack.

While specific studies on the electrophilic substitution of this compound are not extensively documented, analogies can be drawn from related heterocyclic systems. For instance, the nitration of 2,4,6-trimethylpyridine (B116444) (collidine), a close structural analog, has been shown to occur at the 3-position (equivalent to the 5-position in the pyrimidine ring) when the reaction is carried out in sulfuric acid. rsc.org This suggests that under strongly acidic conditions, the pyrimidine is likely to exist in its protonated form. The positive charge on the pyridinium-like nitrogen would further deactivate the ring towards electrophiles.

In the case of this compound, the 5-position is already occupied by a bromine atom. Therefore, any electrophilic attack would be directed to the carbon atoms of the pyrimidine ring. Considering the electronic effects, the methyl groups at positions 2, 4, and 6 are electron-donating and would activate the ring towards electrophilic attack. However, the nitrogen atoms strongly withdraw electron density, particularly from the ortho and para positions (2, 4, and 6). This leaves the 5-position as the most electron-rich carbon, but it is already substituted. Therefore, electrophilic substitution on the ring itself is expected to be challenging. Theoretical studies on the nitration of substituted benzenes have highlighted the complexity of predicting regioselectivity, where factors like the nature of the electrophile and solvent effects play a crucial role. diva-portal.orgresearchgate.net

| Reactant | Reagent | Predicted Site of Attack | Influencing Factors |

| This compound | General Electrophile (E+) | Ring positions are generally deactivated. Methyl groups may be susceptible to oxidation. | Electron-withdrawing pyrimidine core and bromo substituent. Steric hindrance from methyl groups. |

| 2,4,6-trimethylpyridine (Collidine) | Nitrating mixture (H₂SO₄/HNO₃) | 3-position (analogous to the 5-position) | Reaction proceeds via the protonated conjugate acid. rsc.org |

Reactivity of the Methyl Groups on the Pyrimidine Ring

The methyl groups attached to the pyrimidine ring are not mere spectators in its chemical reactivity. They can be activated and transformed into a variety of other functional groups, providing a handle for further molecular elaboration.

Oxidation Reactions

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are capable of converting methyl groups to carboxylic acids. More modern and milder methods, such as catalytic oxidation using transition metals in the presence of an oxidant like molecular oxygen or hydrogen peroxide, can also be employed. organic-chemistry.org For instance, cobalt-catalyzed aerobic oxidation is a well-established method for the conversion of toluenes to benzoic acids. organic-chemistry.org The selective oxidation of one methyl group over the others would be a significant challenge and would likely depend on subtle differences in their electronic environment and steric accessibility.

| Starting Material | Oxidizing Agent | Potential Product | Reaction Type |

| This compound | KMnO₄ or other strong oxidants | 5-Bromo-4,6-dimethylpyrimidine-2-carboxylic acid (and other isomers) | Side-chain oxidation |

| Substituted Toluenes | Co(OAc)₂/NaBr/O₂ | Substituted Benzoic Acids | Catalytic aerobic oxidation organic-chemistry.org |

Claisen-Type Condensation Reactions

The methyl groups of this compound, being attached to an electron-withdrawing pyrimidine ring, possess acidic protons. This acidity can be exploited in base-catalyzed condensation reactions, such as the Claisen condensation or the Claisen-Schmidt condensation. wur.nlwikipedia.orgnih.gov These reactions allow for the formation of new carbon-carbon bonds at the methyl group position.

In a Claisen-type condensation, a strong base would deprotonate one of the methyl groups to form a carbanion. This nucleophilic carbanion can then attack an ester, leading to the formation of a β-keto ester. For example, reaction with diethyl carbonate in the presence of a strong base like sodium ethoxide could potentially yield a pyrimidine-substituted β-keto ester.

The Claisen-Schmidt condensation involves the reaction of an enolizable ketone or, in this case, the activated methyl group, with an aldehyde or ketone in the presence of a base. nih.gov For instance, condensation with an aromatic aldehyde like benzaldehyde (B42025) would lead to the formation of a chalcone-like structure. The reactivity of the methyl groups at the 2, 4, and 6 positions might differ, potentially allowing for some degree of regioselectivity. Studies on the condensation of 2-acetylpyridine (B122185) with 2-formylpyridine have shown the formation of complex products through sequential Claisen-Schmidt and Michael additions. ichem.md

| Reactants | Reaction Type | Potential Product | Key Features |

| This compound + Ester (e.g., diethyl carbonate) | Claisen Condensation | Pyrimidine-substituted β-keto ester | C-C bond formation at the methyl group. wur.nlwikipedia.org |

| This compound + Aldehyde/Ketone | Claisen-Schmidt Condensation | Pyrimidine-substituted chalcone-like compound | Base-catalyzed condensation. nih.gov |

Derivatization via Methyl Group Activation

Beyond oxidation and condensation, the methyl groups can be activated for various other derivatizations. Modern synthetic methods, such as C-H bond functionalization, offer powerful tools for the direct conversion of methyl groups into other functionalities. nih.gov These strategies often involve transition-metal catalysis to selectively activate a specific C-H bond.

For example, site-selective hydroxylation of methyl groups can be achieved, which can then serve as a handle for further transformations. nih.gov Halogenation of the methyl groups, for instance using N-bromosuccinimide (NBS) under radical conditions, could introduce a bromine atom, which can then be displaced by a variety of nucleophiles. This would open up a wide range of possibilities for introducing new functional groups at the methyl positions.

Reduction Reactions of the Pyrimidine Core or Substituents

The bromo substituent on the pyrimidine ring can be selectively removed through reduction. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for dehalogenation. Other reducing agents, such as zinc in acetic acid or samarium diiodide, can also be effective for the reduction of aryl halides. clockss.org The reduction of halopyridines with samarium diiodide has been reported, suggesting its potential applicability to bromopyrimidines. clockss.org

Reduction of the pyrimidine ring itself is also possible, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. This typically requires stronger reducing agents or more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or the use of metal hydrides like sodium borohydride (B1222165) in the presence of a transition metal catalyst. The enzymatic reduction of pyrimidines, such as the conversion of uracil (B121893) to dihydrouracil, is a key step in their metabolic degradation and highlights the biological relevance of this transformation. umich.edu

| Substrate | Reagent/Conditions | Product | Transformation |

| This compound | Pd/C, H₂ | 2,4,6-Trimethylpyrimidine (B372508) | Debromination |

| Pyridine (B92270) Derivatives | SmI₂/H₂O | Piperidines | Ring Reduction and/or Dehalogenation clockss.org |

| Uracil | Dihydropyrimidine dehydrogenase | Dihydrouracil | Enzymatic Ring Reduction umich.edu |

Ring Transformations and Rearrangement Processes

The pyrimidine ring, particularly when activated, can undergo fascinating ring transformation and rearrangement reactions. These processes often involve the initial attack of a nucleophile on the pyrimidine ring, followed by ring opening and subsequent recyclization to form a new heterocyclic or even carbocyclic system. wur.nlchinesechemsoc.orgacs.org

Activation of the pyrimidine ring, for example by N-alkylation to form a pyrimidinium salt, greatly enhances its susceptibility to nucleophilic attack. wur.nlresearchgate.net These activated pyrimidines can react with a variety of nucleophiles, leading to ring transformations. For instance, reaction with amidines can lead to the formation of a new pyrimidine where the N1-C2-N3 fragment has been replaced. researchgate.net

In some cases, the pyrimidine ring can be transformed into a completely different heterocyclic system. For example, pyrimidine 1-oxides have been shown to rearrange to isoxazole (B147169) derivatives upon treatment with ammonia (B1221849). wur.nl Even more dramatically, certain 5-nitropyrimidinones can be converted into p-nitrophenol derivatives, representing a transformation from a heterocycle to a benzene ring. acs.org More recent developments have shown that pyrimidines can be converted to pyridines through a two-atom swap skeletal editing strategy. chinesechemsoc.org These transformations highlight the remarkable versatility of the pyrimidine scaffold in synthetic chemistry.

| Starting Pyrimidine Derivative | Reagent/Conditions | Product | Type of Transformation |

| N-Alkylpyrimidinium Salt | Amidines | 2-Substituted Pyrimidine | Degenerate Ring Transformation researchgate.net |

| Pyrimidine 1-Oxide | Liquid Ammonia | Isoxazole Derivative | Ring Contraction wur.nl |

| 5-Nitro-2(1H)-pyrimidinone | - | p-Nitrophenol Derivative | Ring Transformation to Benzene acs.org |

| C4-Phenyl Pyrimidine | Malononitrile (B47326), Tf₂O | Substituted Pyridine | Two-Atom Swap Skeletal Editing chinesechemsoc.org |

Radical Chemistry and Minisci Reactions for Pyrimidine Functionalization

Due to the lack of specific research on this compound, this section cannot be populated with detailed research findings or data tables as requested. The scientific community has not yet published studies focusing on the radical chemistry or Minisci reactions of this particular compound.

Applications As a Synthetic Building Block and Intermediate

Synthesis of Complex Organic Molecules and Heterocycles

The structure of 5-bromo-2,4,6-trimethylpyrimidine, featuring a π-deficient pyrimidine (B1678525) ring, makes it a key precursor for synthesizing more elaborate molecules. The bromine atom at the C5 position is particularly significant as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netorganic-chemistry.orgrsc.org This allows for the introduction of a wide range of aryl and heteroaryl substituents, thereby enabling the construction of complex molecular architectures. uzh.chnih.govmdpi.com

The synthesis of heteroarylpyrimidines can be achieved through Suzuki cross-coupling reactions of pyrimidylboronic acids (derived from bromopyrimidines) with various heteroaryl halides. rsc.org For instance, 5-bromopyrimidines can be converted into the corresponding boronic acids via lithium-halogen exchange and subsequent reaction with triisopropylborate. rsc.org These boronic acids then serve as coupling partners to build larger, more complex heterocyclic systems. rsc.org The general methodology of using bromo-N-heterocycles in Pd-catalyzed reactions is a cornerstone for creating diverse chemical libraries. uzh.chnih.gov

Generation of Densely Substituted Pyrimidine Derivatives

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds. gsconlinepress.combhu.ac.inwikipedia.org The ability to introduce multiple, diverse functional groups onto this core is crucial for tuning the properties of the final molecule. This compound is an excellent starting material for generating such densely substituted derivatives.

The bromine atom can be readily replaced or used as a directing group for further functionalization. Palladium-catalyzed cross-coupling reactions are a primary method for this diversification. researchgate.netmdpi.comrsc.org For example, the Suzuki coupling allows for the attachment of various aryl groups at the C5 position. beilstein-journals.orgresearchgate.net Furthermore, the inherent reactivity of the pyrimidine ring allows for nucleophilic substitution reactions at the 2, 4, and 6 positions, especially if leaving groups are present or introduced. bhu.ac.inslideshare.net This multi-faceted reactivity enables chemists to systematically modify the pyrimidine core, leading to a wide array of derivatives with tailored electronic and steric properties.

Construction of Fused Heterocyclic Systems (e.g., Azaindolizines, Pyrido[3,4-d]pyrimidines)

The pyrimidine scaffold is a key component in the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov

Azaindolizines: The synthesis of azaindolizine structures can be achieved through reactions involving substituted pyrimidines. For example, the Chichibabin reaction between 2,4,6-trimethylpyrimidine (B372508) (the parent compound of this compound) and phenacyl bromide has been shown to yield a 6-azaindolizine structure. This type of cyclization reaction highlights the potential of the trimethylated pyrimidine core to serve as a foundation for building fused N-bridgehead systems. Further functionalization, leveraging the bromo-substituent, could provide access to a diverse range of substituted azaindolizines.

Pyrido[3,4-d]pyrimidines: Pyrido[3,4-d]pyrimidine derivatives are another class of fused heterocycles with significant biological relevance. nih.gov The synthesis of these systems often involves the cyclization of appropriately substituted pyridine (B92270) precursors. While direct synthesis from this compound is not explicitly detailed, related bromo-substituted pyridines and pyrimidines are common starting materials for constructing this scaffold. rsc.org The general strategy often involves building a pyrimidine ring onto a pre-existing pyridine or vice-versa, where bromo-substituents are critical for forming the necessary carbon-carbon or carbon-nitrogen bonds to complete the fused ring system.

Precursor for Advanced Medicinal Chemistry Scaffolds (excluding clinical data)

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. gsconlinepress.comnih.gov Its derivatives are integral to the development of drugs targeting a wide spectrum of diseases. gsconlinepress.comnih.gov this compound represents an important starting point for creating novel medicinal chemistry scaffolds due to its inherent biological relevance and synthetic tractability.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for drug development. rsc.org Pyrimidine-based compounds are among the most successful classes of kinase inhibitors, largely because the pyrimidine scaffold can effectively mimic the hydrogen bonding pattern of the adenine (B156593) base of ATP, allowing it to bind competitively to the kinase ATP-binding site. rsc.orgmdpi.com

The synthesis of pyrimidine-based kinase inhibitors often involves building upon a core structure like 2-aminopyrimidine, 4-aminopyrimidine, or 2,4-diaminopyrimidine. nih.govmdpi.com this compound can be chemically modified to access these key intermediates. The bromine atom allows for the introduction of diverse side chains via cross-coupling reactions, which is essential for achieving potency and selectivity against specific kinase targets, such as Aurora kinases or Cyclin-Dependent Kinases (CDKs). mdpi.comnih.govacs.org Structure-based drug design often guides the synthesis of these derivatives to optimize interactions within the kinase active site. nih.govacs.org

| Target Class | Scaffold Type | Synthetic Utility of Bromo-substituent |

| Protein Kinases (e.g., Aurora, CDK) | Pyrimidine | Enables diversification via cross-coupling to target the ATP-binding pocket. rsc.orgmdpi.com |

| Anticancer Agents | Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) | Crucial for cyclization reactions to form fused heterocyclic systems. nih.gov |

The search for novel anti-infective agents is critical to combatting the rise of multidrug-resistant pathogens. gsconlinepress.comresearchgate.net Pyrimidine derivatives have long been recognized for their potential as anti-infective compounds, exhibiting antibacterial and antifungal activities. nih.govresearchgate.netresearchgate.netnih.gov The pyrimidine structure is a key component of endogenous substances like nucleic acids, which may allow these derivatives to effectively interact with and disrupt microbial genetic material, enzymes, or metabolic pathways. researchgate.net

The synthesis of new pyrimidine-based anti-infectives often focuses on creating libraries of substituted compounds to screen for activity. This compound is a valuable starting material in this context. The bromo-substituent can be used to generate a series of analogues with different functional groups at the C5 position. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the antimicrobial potency and spectrum of the compounds. gsconlinepress.comresearchgate.net

Ligand Design and Coordination Chemistry (e.g., in metal complexes)

Pyrimidines, like their pyridine analogues, are effective ligands in coordination chemistry, capable of binding to metal ions through their nitrogen lone pairs. bhu.ac.inias.ac.in The coordination chemistry of transition metal complexes with pyridine-based ligands is extensive. wikipedia.orgacs.org this compound has the potential to act as a ligand, where its coordination behavior would be influenced by the electronic and steric properties of its substituents.

The two nitrogen atoms in the pyrimidine ring are potential coordination sites. ias.ac.in However, the presence of three methyl groups, particularly at the 2- and 6-positions flanking the nitrogen atoms, introduces significant steric hindrance. This steric bulk would likely influence the geometry of any resulting metal complex and could favor the formation of complexes with lower coordination numbers or specific spatial arrangements. wikipedia.org The electron-withdrawing nature of the bromine atom at C5 would decrease the basicity of the pyrimidine ring compared to the unsubstituted 2,4,6-trimethylpyridine (B116444), which in turn would affect the strength of the metal-ligand bond. wikipedia.org These features make this compound an interesting candidate for designing ligands that can enforce specific coordination geometries or modulate the electronic properties of a metal center. chemrxiv.orgrsc.org

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 5-Bromo-2,4,6-trimethylpyrimidine, the chemical shifts of the methyl protons would be influenced by their positions on the pyrimidine (B1678525) ring and the presence of the bromine atom. The methyl groups at the 2- and 6-positions are chemically equivalent due to the symmetry of the molecule and would therefore appear as a single resonance. The methyl group at the 4-position is in a different chemical environment and would produce a separate signal. The bromine atom at the 5-position would induce a downfield shift for the adjacent methyl groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyrimidine ring will appear in the aromatic region of the spectrum. The C-Br bond will cause the signal for the C5 carbon to be shifted to a lower field. The chemical shifts of the methyl carbons will also be observed.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.5 | Singlet | C2-CH₃, C6-CH₃ |

| ¹H | ~ 2.4 | Singlet | C4-CH₃ |

| ¹³C | ~ 165 | Singlet | C2, C6 |

| ¹³C | ~ 160 | Singlet | C4 |

| ¹³C | ~ 120 | Singlet | C5 |

| ¹³C | ~ 24 | Singlet | C2-CH₃, C6-CH₃ |

| ¹³C | ~ 21 | Singlet | C4-CH₃ |

This table is based on predicted values from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Data from 2,4,6-trimethylpyridine (B116444) provides a strong basis for these predictions. nist.govnist.gov

The key vibrational modes expected in the IR spectrum include C-H stretching vibrations of the methyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Br stretching vibrations.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950-3000 | Medium-Strong | C-H stretching (methyl groups) |

| 1550-1600 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1450-1480 | Medium | C-H bending (methyl groups) |

| 1370-1390 | Medium | C-H bending (methyl groups) |

| 1000-1200 | Medium | Ring breathing modes |

| 500-600 | Medium-Weak | C-Br stretching |

This table is based on expected values from analogous compounds. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound. For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2) would be observed with approximately equal intensity, which is a definitive indicator of a single bromine atom in the molecule. nih.govnist.gov

The fragmentation pattern would likely involve the loss of a bromine atom, a methyl group, or hydrogen cyanide (HCN) from the pyrimidine ring, leading to the formation of various fragment ions.

Expected Mass Spectrometry Data for this compound:

| m/z Value | Relative Intensity | Proposed Fragment |

| 200/202 | High | [M]⁺ (Molecular ion) |

| 185/187 | Medium | [M - CH₃]⁺ |

| 121 | Strong | [M - Br]⁺ |

| 106 | Medium | [M - Br - CH₃]⁺ |

| 79 | Medium | [C₅H₅N]⁺ |

This table is based on expected fragmentation patterns for a brominated trimethylpyrimidine. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly documented, studies on other substituted pyrimidines and related heterocyclic compounds provide insights into the expected structural features. nih.govnih.govacs.orgmdpi.com It is anticipated that the pyrimidine ring will be essentially planar. The bromine atom and the methyl groups will be substituted onto this ring. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N hydrogen bonds and halogen bonding (C-Br···N or C-Br···π interactions), which would play a significant role in the supramolecular architecture.

Hypothetical Crystallographic Data for this compound:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C-Br: ~1.90, C-N: ~1.33, C-C (ring): ~1.39 |

| Key Bond Angles (°) | C-N-C: ~117, N-C-N: ~126 |

| Intermolecular Interactions | C-H···N hydrogen bonds, Halogen bonds |

This table presents hypothetical data based on known structures of similar compounds. nih.govnih.govacs.orgmdpi.com

Advanced Spectroscopic Techniques (e.g., Resonance Raman Spectroscopy)

Resonance Raman spectroscopy is an advanced vibrational technique that can provide detailed structural information about a specific part of a molecule containing a chromophore. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the Raman signals of the vibrations coupled to that electronic transition are selectively enhanced. researchgate.netrsc.org

For this compound, the pyrimidine ring acts as a chromophore. A Resonance Raman study could selectively probe the vibrations of the pyrimidine ring and provide information about its electronic structure and how it is affected by the bromine and methyl substituents. The technique would be particularly sensitive to changes in the π-electron system of the pyrimidine ring. The enhancement of specific Raman bands can help in the precise assignment of vibrational modes associated with the aromatic ring. nih.govacs.org

Expected Resonance Raman Findings for this compound:

Selective Enhancement: Enhancement of Raman bands associated with the pyrimidine ring stretching and deformation modes.

Structural Sensitivity: The frequencies and intensities of the enhanced bands would be sensitive to the electronic effects of the bromine and methyl groups on the pyrimidine ring.

Charge Transfer Analysis: The technique could provide insights into any intramolecular charge-transfer character in the electronic transitions.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. It is instrumental in predicting a wide array of properties for compounds like 5-Bromo-2,4,6-trimethylpyrimidine.

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. The formation of this compound itself, through the bromination of 2,4,6-trimethylpyrimidine (B372508), is a prime example of a reaction that can be studied. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. smolecule.com

Computational studies on similar pyrimidine (B1678525) systems have shown that the regioselectivity of such halogenation reactions is strongly correlated with the proton affinity of the different positions on the pyrimidine ring. smolecule.com For 2,4,6-trimethylpyrimidine, the C-5 position is the most susceptible to electrophilic attack. This is due to the electron-donating effects of the methyl groups, which stabilize the intermediate arenium ion (also known as a σ-complex) formed during the reaction. smolecule.com DFT calculations can model the energies of these intermediates and the transition states leading to them, confirming why the 5-bromo isomer is the favored product.

Theoretical investigations on related heterocyclic compounds demonstrate that DFT can be used to explore various reaction pathways, calculate activation barriers, and analyze the geometry of transition state structures, providing a detailed narrative of the reaction process.

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.edu The BDE for the C-Br bond in this compound is a critical parameter for understanding its thermal stability and its potential to participate in radical reactions. DFT calculations can provide reliable estimates of BDEs. For instance, computational studies on other brominated organic molecules, such as 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione (TBHCD), have successfully calculated the C-Br bond dissociation enthalpy, indicating its relative weakness and potential as a source of radicals. nih.gov

Beyond single bonds, DFT is used to generate comprehensive reactivity profiles through the calculation of various chemical descriptors. These are derived from the molecule's electronic structure and include concepts like Fukui functions and local reactivity descriptors, which identify the most electrophilic and nucleophilic sites within the molecule. nih.govmdpi.com This analysis helps predict how this compound will interact with other reagents.

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's ability to act as an electron donor. Related to HOMO energy. nih.gov |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to act as an electron acceptor. Related to LUMO energy. nih.gov |

| Electronegativity (χ) | The power of an atom or group to attract electrons towards itself. (I+A)/2 | Measures the overall electron-attracting tendency. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. (I-A)/2 | "Hard" molecules have a large HOMO-LUMO gap; "soft" molecules have a small gap. nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the global electrophilic nature of the molecule. nih.gov |

| Fukui Functions | Describe the change in electron density at a given point when the number of electrons changes. | Identify specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov |

The electronic character of this compound can be thoroughly described using DFT. This involves analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT allows for the visualization of the electronic landscape of the molecule:

Molecular Electrostatic Potential (MEP) Maps : These maps illustrate the charge distribution on the molecule's surface. nih.gov Red-colored regions indicate electron-rich areas (negative potential), which are prone to electrophilic attack, while blue regions represent electron-poor areas (positive potential), susceptible to nucleophilic attack.

Electron Localization Function (ELF) : This function provides a visual representation of electron pair localization, helping to distinguish core, bonding, and lone pair electrons. nih.gov

These analyses provide a detailed picture of the charge distribution and reactive sites, governed by the interplay between the electron-withdrawing bromine atom and the electron-donating methyl groups on the pyrimidine ring.

Molecular Dynamics Simulations (if applicable to reactivity studies)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While often used for studying conformational changes in large biomolecules, reactive MD simulations, employing force fields like ReaxFF, can also be used to simulate chemical reactions. physchemres.org These simulations can reveal complex, dynamic reaction pathways that might be missed by static DFT calculations of stationary points on the potential energy surface. chemrxiv.org

For a compound like this compound, reactive MD could be used to simulate its behavior under specific conditions, such as high temperatures or in the presence of various reactants, to observe reaction mechanisms and product formation in real-time. physchemres.org However, specific reactive MD studies focused on this compound are not prominently featured in the current literature.

Quantitative Structure-Activity Relationship (QSAR) Studies (theoretical, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with a specific activity or property. In a theoretical context, this involves linking computationally derived descriptors to chemical properties like reactivity, solubility, or stability.

For this compound, a theoretical QSAR model could be developed by calculating a wide range of molecular descriptors using DFT (such as those in Table 1, along with steric and topological indices). These descriptors could then be statistically correlated with an experimentally determined chemical property (e.g., reaction rate constants with a series of nucleophiles) for a set of related pyrimidine derivatives. The resulting model could then be used to predict the reactivity of other, yet-to-be-synthesized, compounds in the same class.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds.

For this compound, DFT calculations can predict:

Vibrational Spectra (IR and Raman) : By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of vibrational modes. Studies on similar molecules, such as 5-bromo-cytosine, have shown that DFT calculations using functionals like B3LYP achieve good agreement with experimental IR and Raman spectra. nih.gov

NMR Spectra : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted shifts are invaluable for assigning signals in experimental spectra. nih.gov

UV-Vis Spectra : Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption wavelengths in UV-Vis spectroscopy. nih.gov This helps in understanding the electronic structure and chromophores within the molecule.

| Spectroscopy Type | Predicted Parameters | Typical Computational Method |

|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP) |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C, etc.) and Coupling Constants | DFT (using methods like GIAO) |

| Ultraviolet-Visible (UV-Vis) | Absorption Wavelengths (λmax) and Transition Energies | Time-Dependent DFT (TD-DFT) |

Future Research Directions and Unexplored Reactivities

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical methods for pyrimidine (B1678525) synthesis are well-established, the pursuit of more efficient, selective, and sustainable routes to 5-Bromo-2,4,6-trimethylpyrimidine and its derivatives remains a key research area. Future efforts could focus on:

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the pyrimidine ring with the desired substitution pattern in a single step would offer significant advantages in terms of atom economy and operational simplicity. rsc.org Catalytic systems, perhaps employing recyclable catalysts like β-cyclodextrin, could be explored to facilitate these transformations in environmentally benign solvents like water. rsc.org

Flow Chemistry: The use of microreactor technology could enable precise control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety for exothermic or hazardous reactions.

Alternative Brominating Agents: Investigating greener and more selective brominating agents to replace traditional, often harsh, reagents could enhance the sustainability of the synthesis.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions | High atom economy, operational simplicity, reduced waste. | Development of novel catalyst systems, exploration of diverse starting materials. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Green Bromination | Reduced environmental impact, improved safety. | Identification and application of milder and more selective brominating reagents. |

Exploration of C-H Functionalization Strategies on the Pyrimidine Core

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. tandfonline.comresearchgate.net For this compound, several avenues of C-H functionalization are ripe for exploration:

Methyl Group Functionalization: The three methyl groups are potential sites for C(sp³)-H activation. Strategies involving radical-based reactions or transition-metal catalysis could be employed to introduce new functional groups at these positions, leading to a wide array of novel derivatives.

Direct Arylation/Alkylation of the Pyrimidine Ring: While the 5-position is blocked by the bromine atom, the potential for direct functionalization at other positions on the pyrimidine ring, guided by the electronic effects of the existing substituents, should be investigated. nih.gov This could involve transition-metal-catalyzed cross-dehydrogenative couplings or Minisci-type reactions. nih.gov

Remote C-H Functionalization: The development of directing groups that can be temporarily installed on the pyrimidine ring could enable the selective functionalization of specific C-H bonds that are otherwise difficult to access. nih.gov

Asymmetric Synthesis Approaches Utilizing Chiral Catalysts or Reagents

The introduction of chirality is crucial for many applications, particularly in medicinal chemistry. Future research should focus on developing asymmetric methods to access enantiomerically enriched derivatives of this compound.

Catalytic Asymmetric Cross-Coupling: The C-Br bond at the 5-position is an ideal handle for asymmetric cross-coupling reactions. The use of chiral ligands in conjunction with transition metal catalysts (e.g., Palladium, Nickel) could enable the enantioselective introduction of aryl, alkyl, or other functional groups.

Enantioselective C-H Functionalization: Combining C-H activation strategies with chiral catalysts could allow for the direct, enantioselective functionalization of the methyl groups or the pyrimidine core. nih.gov

Biocatalysis: The use of enzymes, such as reductases or transaminases, offers a green and highly selective alternative for the synthesis of chiral derivatives. mdpi.com For instance, if a derivative of this compound contains a prochiral ketone, enzymatic reduction could yield a single enantiomer of the corresponding alcohol. mdpi.com A rhodium-catalyzed asymmetric allylation of pyrimidines has also been reported as a direct route to chiral acyclic nucleoside analogues. nih.gov

Investigation of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique and often milder reaction pathways that are not accessible through traditional thermal methods.

Photochemical Reactions:

C-Br Bond Homolysis: UV irradiation could induce homolytic cleavage of the C-Br bond, generating a pyrimidinyl radical. This reactive intermediate could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.

Photocyclization: Derivatives of this compound could be designed to undergo intramolecular photocyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. mmu.ac.uknih.gov

Photoinduced C-H Functionalization: The use of a photocatalyst could enable the functionalization of the methyl C-H bonds under visible light irradiation. nih.govnih.govacs.org Studies on the excited states of bromopyrimidines can provide valuable insights into their photochemical reactivity. mdpi.com

Electrochemical Transformations:

Electrochemical Reduction: The C-Br bond can be electrochemically reduced to generate a pyrimidinyl anion, which can then react with various electrophiles. rsc.org This method avoids the use of stoichiometric metallic reducing agents. The electrochemical reduction of Brønsted acids has been studied, which is relevant for understanding reaction mechanisms in aprotic solvents. nih.gov

Electrochemical Carboxylation: Recent studies have shown that the electrochemical carboxylation of pyridines can be achieved with high regioselectivity, which could be a promising avenue for the functionalization of the pyrimidine ring. nih.gov

Electrocatalytic CO2 Reduction: Pyrimidine derivatives can be incorporated into catalysts for the electrochemical reduction of CO2 to value-added products. rsc.orgelsevierpure.com

Application in Materials Science and Supramolecular Chemistry

The unique electronic and structural features of the pyrimidine ring make it an attractive building block for advanced materials and supramolecular assemblies.

Liquid Crystals: Pyrimidine derivatives are known to be components of liquid crystalline materials. tandfonline.comtandfonline.comgoogle.comresearchgate.netacs.org The introduction of the this compound core into calamitic (rod-like) or discotic (disk-like) molecular structures could lead to novel liquid crystals with interesting phase behavior and electro-optical properties. The bromine atom provides a site for further functionalization to tune these properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions, making this compound a potential ligand for the construction of MOFs. researchgate.netmdpi.comgoogle.comnih.govrsc.org These porous materials have applications in gas storage, catalysis, and sensing. The bromo- and methyl-substituents can be used to modify the pore environment and functionality of the resulting MOF.

Supramolecular Assemblies: The pyrimidine core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to supramolecular chemistry. By introducing appropriate functional groups through the bromine handle, self-assembling systems with defined architectures and functions could be designed.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile building block in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2,4,6-trimethylpyrimidine, and how can purity be optimized?

- Methodology : The synthesis typically involves bromination of 2,4,6-trimethylpyrimidine using reagents like under radical initiation or electrophilic substitution conditions. For purity optimization, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol or dichloromethane) is recommended. Monitor reaction progress via to track bromine incorporation at the 5-position .

- Data Validation : Conflicting yields may arise from solvent polarity or temperature variations. Replicate conditions from peer-reviewed protocols (e.g., using anhydrous for bromination) and validate purity via HPLC (≥99% as per industry standards ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : identifies methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 8.1–8.3 ppm). confirms quaternary carbons adjacent to bromine (δ 120–125 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at 215.01 (M) with isotopic patterns characteristic of bromine .

- Contradiction Note : Discrepancies in melting points (e.g., 180–183°C vs. 230°C in analogues ) highlight the need for differential scanning calorimetry (DSC) to confirm thermal properties.

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing bromine at C5 activates the pyrimidine ring for (nucleophilic aromatic substitution). Test reactivity with amines (e.g., aniline) or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor substitution via loss of bromine-coupled protons .

- Steric Considerations : The 2,4,6-trimethyl groups may hinder bulkier nucleophiles; use kinetic studies to compare rates with less-hindered analogues (e.g., 5-bromopyrimidine ).

Advanced Research Questions

Q. What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?

- Methodology : For Suzuki-Miyaura couplings, employ Pd catalysts with bulky ligands (e.g., ) to prevent deactivation by methyl groups. Optimize solvent (toluene) and base () to enhance transmetallation efficiency. Single-crystal X-ray data (e.g., analogues in ) can guide ligand design by mapping steric bulk.

- Data Contradiction : Conflicting reports on coupling yields (40–85%) may stem from catalyst loading (1–5 mol%); use Design of Experiments (DoE) to identify optimal parameters.

Q. How can computational modeling predict regioselectivity in functionalizing this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess frontier molecular orbitals to predict electrophilic/nucleophilic sites. Compare with experimental results (e.g., bromine substitution vs. methyl group oxidation) .

- Validation : Cross-reference computed shifts (GIAO method) with experimental data to refine models .

Q. What role does this compound play in designing kinase inhibitors or antiviral agents?

- Methodology : As a pyrimidine core, it serves as a scaffold for ATP-binding site inhibitors. Introduce substituents at C5 via cross-coupling (e.g., aryl groups for hydrophobic interactions) and assess bioactivity via kinase inhibition assays (IC) .

- Challenge : Methyl groups may reduce solubility; evaluate prodrug strategies (e.g., phosphate esters) or co-solvents (DMSO/PEG) in in vitro models .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.